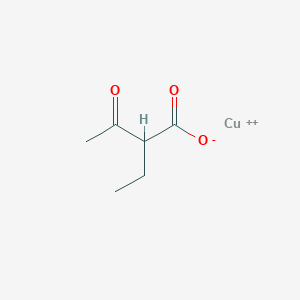
Copper;2-ethyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-ethyl-3-oxobutanoate is a coordination compound where copper is complexed with the ligand 2-ethyl-3-oxobutanoate
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: The synthesis of 2-ethyl-3-oxobutanoate typically involves the alkylation of enolate ions. This reaction requires an alkyl halide and a strong base to form the enolate ion, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a series of controlled reactions involving ethyl acetoacetate and copper salts under specific conditions to ensure the formation of the copper complex.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper center is oxidized, often resulting in the formation of copper(II) species.
Reduction: Reduction reactions can reduce the copper center, potentially forming copper(I) species.
Substitution Reactions: The compound can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Copper(II) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Various copper-ligand complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Chemistry: Copper;2-ethyl-3-oxobutanoate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent. Industry: It is used in the production of various materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Copper;2-ethyl-3-oxobutanoate exerts its effects involves its interaction with molecular targets and pathways. The copper center can bind to biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as catalysis in chemical reactions or interaction with biological systems.
Comparación Con Compuestos Similares
Copper Acetate: Similar in terms of copper coordination but with different ligands.
Copper Salicylate: Another copper complex with different ligand properties.
Copper Glycinate: A copper complex with amino acid ligands.
Uniqueness: Copper;2-ethyl-3-oxobutanoate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties compared to other copper complexes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Fórmula molecular |
C6H9CuO3+ |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
copper;2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Cu/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+2/p-1 |
Clave InChI |
NGLMAGQWHITWOP-UHFFFAOYSA-M |
SMILES canónico |
CCC(C(=O)C)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















